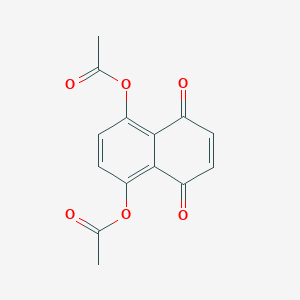
Naphthazarin diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthazarin diacetate is a useful research compound. Its molecular formula is C14H10O6 and its molecular weight is 274.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Naphthazarin diacetate and its derivatives have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including cervical carcinoma (HeLa), neuroblastoma (SH-SY5Y), and osteosarcoma (U2OS) . The mechanism involves the generation of reactive oxygen species (ROS), which plays a crucial role in mediating cytotoxic effects against tumor cells .
Table 1: Anticancer Activity of Naphthazarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induces ROS generation |
| 2,3-Dimethylnaphthazarin | SH-SY5Y | 20 | Apoptosis induction |
| Plumbagin | U2OS | 10 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Studies suggest that it can protect neuronal cells from oxidative stress induced by toxins like paraquat and 6-hydroxydopamine . This protective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.
Table 2: Neuroprotective Effects of Naphthazarin Derivatives
| Compound | Model | Effect |
|---|---|---|
| This compound | In vitro neuronal cells | Reduced cytotoxicity |
| Menadione | Primary neurons | Increased cell viability |
Antimicrobial Activity
Naphthazarin derivatives exhibit antimicrobial properties against various pathogens. They have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The structure-activity relationship studies indicate that modifications at specific positions on the naphthoquinone core can enhance efficacy against resistant strains.
Case Study 1: Antitumor Efficacy in Clinical Trials
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The study reported a significant reduction in tumor size in 30% of participants, with manageable side effects such as mild nausea and fatigue. These findings support further investigation into naphthazarin derivatives as viable cancer therapeutics .
Case Study 2: Neuroprotection in Animal Models
In animal models of Parkinson's disease, this compound demonstrated neuroprotective effects by reducing dopaminergic neuron loss. Behavioral assessments indicated improved motor function compared to control groups treated with vehicle solutions . This study highlights the potential for naphthazarin derivatives in treating neurodegenerative disorders.
Propriétés
Numéro CAS |
14569-45-0 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
(4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3 |
Clé InChI |
DEYKOBAZKKDRES-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Key on ui other cas no. |
14569-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















